molecular formula C23H21FN4O4 B3008661 6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034261-69-1

6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3008661
CAS RN: 2034261-69-1
M. Wt: 436.443
InChI Key: HPNUABXKQDBKQV-UHFFFAOYSA-N
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Description

The compound "6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be related to a family of compounds with various biological activities. The structure suggests the presence of a quinazoline dione core, substituted with a fluorine atom and a piperidine ring linked to a methoxy-indole moiety. This type of compound could potentially exhibit interesting pharmacological properties, such as fluorescence or hypotensive activity, as suggested by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multiple steps, including the formation of the quinazoline ring system and subsequent functionalization. For instance, the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone involved a series of reactions such as tert-butoxy carbonyl removal, methylation, nitration, reduction, and Niementowski cyclization, achieving an overall yield of 56% . Similarly, the synthesis of fluorine-substituted quinazoline derivatives described in another study involved key steps like regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized using techniques such as IR, NMR, LC-MS, and X-ray diffraction . These methods can confirm the presence of specific functional groups, the overall molecular conformation, and the crystal system of the compound. For example, the piperidine and morpholine rings in related compounds have been found to adopt a chair conformation, with other parts of the molecule being planar . Such detailed structural analysis is crucial for understanding the compound's potential interactions and activity.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including substitution and decarboxylation, as seen in the photochemistry of ciprofloxacin, a related compound . The presence of a fluorine atom can influence the reactivity, as fluorine can be substituted by hydroxyl groups under certain conditions, or it can undergo reductive defluorination, especially in the presence of reagents like sodium sulfite . These reactions can significantly alter the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and fluorescence, are important for their practical applications. For instance, the novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is highly stable against light and heat . The solubility of fluorine-substituted quinazoline derivatives can exceed 50 mg/ml in water or PBS buffer, which is beneficial for biological studies . These properties are essential for the use of such compounds as fluorescent labeling reagents or in pharmacological applications.

Scientific Research Applications

Anticancer Activity

  • N-substituted indole derivatives, including compounds structurally related to 6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, exhibit potential anticancer activity. They have been tested against human breast cancer cell lines, showing notable effectiveness in inhibiting the topoisomerase-I enzyme, critical in cancer cell proliferation (Kumar & Sharma, 2022).

Cytotoxicity Evaluation

  • Derivatives of this compound have been evaluated for cytotoxicity against a full panel of 60 human tumor cell lines. These studies provide insights into the potential utility of these compounds in cancer therapy (Gürsoy & Karalı, 2003).

HIV-1 Attachment Inhibition

  • Certain indole-based derivatives, including those structurally similar to the specified compound, have been identified as potent inhibitors of HIV-1 attachment. This is particularly significant in the context of interfering with the interaction of viral gp120 with the CD4 receptor on host cells (Wang et al., 2009).

Hypotensive Agents

  • The compound and its derivatives have been studied for their hypotensive activities, showing significant effects in relaxing blood vessels. These findings suggest potential applications in the treatment of hypertension (Eguchi et al., 1991).

Synthesis and Characterization

  • The synthesis process of similar compounds has been explored, providing valuable information on the chemical properties and potential applications in various therapeutic areas (Tran et al., 2005).

Antimicrobial Activity

  • Novel derivatives of this compound have been synthesized and characterized for their anti-inflammatory and antimicrobial activities. These properties suggest potential uses in treating infections and inflammation-related conditions (Rathod et al., 2008).

Comparison with Fluoroquinolones

  • The compound's activities have been compared with fluoroquinolone-like derivatives, especially in the context of antimicrobial properties and potential dual-targeting agents against bacterial infections (Oppegard et al., 2010).

properties

IUPAC Name

6-fluoro-3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c1-32-16-4-2-13-10-20(25-19(13)12-16)22(30)27-8-6-15(7-9-27)28-21(29)17-11-14(24)3-5-18(17)26-23(28)31/h2-5,10-12,15,25H,6-9H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNUABXKQDBKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CC(=C5)F)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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